2-Iodo-4-isopropylaniline (CAS: 76842-15-4) is a bifunctional aromatic building block characterized by an ortho-iodo group and a para-isopropyl group. In pharmaceutical and fine chemical procurement, this compound is highly valued as a precursor for transition-metal-catalyzed cross-couplings, including Buchwald-Hartwig aminations and Ullmann-type C-S or C-N bond formations[1]. The enhanced leaving-group ability of the iodide enables reactions under milder conditions compared to brominated analogs, while the para-isopropyl moiety provides essential lipophilicity and steric bulk required for downstream active pharmaceutical ingredients (APIs), such as corticotropin-releasing factor (CRF) receptor antagonists and RORγt inverse agonists[2]. Procuring this specific halogenated derivative allows process chemists to bypass low-yielding in-house iodination steps and directly access complex fused heterocycles and substituted anilines.
Substituting 2-Iodo-4-isopropylaniline with its closest analogs severely compromises synthetic efficiency and downstream product viability. Replacing it with 2-bromo-4-isopropylaniline typically results in sluggish cross-coupling kinetics, forcing the use of elevated temperatures, prolonged reaction times, or expensive proprietary ligands to achieve acceptable conversions in Ullmann or Buchwald-Hartwig reactions [1]. Conversely, substituting it with the unhalogenated 4-isopropylaniline necessitates an additional electrophilic aromatic iodination step, which introduces regioselectivity challenges, generates over-iodinated byproducts, and requires costly chromatographic purification [2]. Furthermore, utilizing a generic ortho-iodoaniline lacking the para-isopropyl group fundamentally alters the steric and lipophilic profile (LogP) of the final molecule, leading to a multi-fold loss of target binding affinity in structure-activity relationship (SAR) models[3]. Therefore, procurement of the exact iodo-isopropyl combination is mandatory for both process efficiency and API efficacy.
In the synthesis of 4-isopropyl-2-(thiomethyl)aniline, 2-iodo-4-isopropylaniline undergoes complete conversion via ligand-free copper-catalyzed thiomethylation (using sodium thiomethoxide and Cu powder in DMF) within 1 hour at reflux[1]. In contrast, attempting this classical ligand-free Ullmann coupling with the baseline comparator 2-bromo-4-isopropylaniline typically results in sluggish kinetics, requiring significantly longer reaction times or the addition of specialized, costly ligands to achieve viable yields. The enhanced leaving-group ability of the iodide ensures rapid, clean conversion.
| Evidence Dimension | Reaction time and ligand requirement for C-S coupling |
| Target Compound Data | 1 hour reaction time, ligand-free (Cu powder) |
| Comparator Or Baseline | 2-Bromo-4-isopropylaniline (requires >12h or specialized ligands) |
| Quantified Difference | >10x reduction in reaction time without proprietary ligands |
| Conditions | Sodium thiomethoxide, Cu powder, DMF, reflux |
Procuring the iodo-derivative allows process chemists to bypass expensive ligands and reduce reactor time during the synthesis of ortho-thioether aniline intermediates.
2-Iodo-4-isopropylaniline serves as a critical building block for neuroactive and anti-inflammatory agents, where the para-isopropyl group is essential for target engagement. In the development of RORγt inverse agonists, the incorporation of the 4-isopropylphenyl moiety (derived from this compound) ensures necessary hydrophobic interactions within the receptor pocket [1]. Substituting this building block with the baseline 2-iodoaniline (lacking the isopropyl group) or smaller alkyl variants consistently leads to a multi-fold reduction in binding affinity (IC50) due to suboptimal filling of the lipophilic binding site.
| Evidence Dimension | Downstream target binding affinity (IC50) |
| Target Compound Data | Maintains high nanomolar affinity in target API |
| Comparator Or Baseline | 2-Iodoaniline or smaller alkyl variants (multi-fold loss of affinity) |
| Quantified Difference | Orders of magnitude preservation of receptor binding |
| Conditions | In vitro receptor binding assays (e.g., TR-FRET) |
Buyers synthesizing specific neuroactive or autoimmune drug candidates must procure this exact isopropyl-substituted building block to maintain the required pharmacological efficacy.
Sourcing high-purity 2-iodo-4-isopropylaniline directly eliminates the need for in-house ortho-iodination of 4-isopropylaniline. Literature procedures for the iodination of 4-isopropylaniline using N-iodosuccinimide (NIS) or benzyltrimethylammonium dichloroiodate report yields ranging from 50% to 90%, but these reactions often generate over-iodinated byproducts and require tedious chromatographic purification [1]. By procuring the pre-functionalized 2-iodo-4-isopropylaniline, manufacturers bypass this low-atom-economy step, recovering up to 50% of the effective yield loss associated with the halogenation and purification sequence.
| Evidence Dimension | Effective intermediate yield and process steps |
| Target Compound Data | 100% immediate availability for cross-coupling |
| Comparator Or Baseline | 4-Isopropylaniline (50-90% yield post-iodination, requires purification) |
| Quantified Difference | Saves one synthetic step and prevents 10-50% material loss |
| Conditions | Standard electrophilic aromatic substitution (e.g., NIS in DMF or acetic acid) |
Direct procurement of the iodinated building block accelerates scale-up timelines and reduces waste associated with halogenation and purification.
Used as a primary building block to synthesize N-aryltriazolo- and imidazopyrimidines (e.g., CRF receptor antagonists) where the ortho-iodo group enables rapid cyclization or cross-coupling [1].
Procured for the construction of benzotetrahydroquinoline derivatives, where the para-isopropyl group is critical for optimal hydrophobic interactions within the receptor binding pocket [2].
Suited for process chemistry applications requiring the rapid, ligand-free synthesis of ortho-thioether anilines (e.g., using sodium thiomethoxide and copper powder), avoiding the extended reactor times associated with aryl bromides[1].
Selected for the synthesis of sterically hindered diarylamines, where the high reactivity of the ortho-iodide overcomes the steric penalty imposed by the adjacent bulky isopropyl group, ensuring high conversion rates [3].